![molecular formula C18H25ClN2O B3233821 1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone CAS No. 1353954-88-7](/img/structure/B3233821.png)
1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone
Overview
Description
1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone is a chemical compound that has been studied for its potential applications in scientific research. It is a piperidine derivative that has been synthesized using specific methods and has been found to have unique biochemical and physiological effects.
Scientific Research Applications
1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone has been studied for its potential applications in scientific research. It has been found to have a variety of potential uses, including as a tool for studying the central nervous system, as a potential treatment for certain neurological disorders, and as a potential therapeutic agent for certain types of cancer.
Mechanism of Action
The exact mechanism of action of 1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone is not fully understood. However, it is believed to work by binding to specific receptors in the central nervous system, which can affect neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone has been found to have a variety of biochemical and physiological effects. It has been shown to affect the release of certain neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been found to have potential anti-cancer effects, by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone in lab experiments is its ability to selectively target specific receptors in the central nervous system. This can allow for more precise and targeted research. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone. One potential area of research is its potential use as a therapeutic agent for certain types of cancer. Another area of research is its potential use as a tool for studying the central nervous system and the role of specific receptors in neuronal activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
properties
IUPAC Name |
1-[2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-2-chloroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-12-18(22)21-11-5-4-8-17(21)14-20(16-9-10-16)13-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGZYGVERPLAIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN(CC2=CC=CC=C2)C3CC3)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133823 | |
Record name | Ethanone, 2-chloro-1-[2-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-2-chloro-ethanone | |
CAS RN |
1353954-88-7 | |
Record name | Ethanone, 2-chloro-1-[2-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353954-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-chloro-1-[2-[[cyclopropyl(phenylmethyl)amino]methyl]-1-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701133823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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